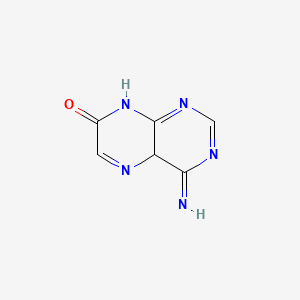
4-Amino-7,8-dihydropteridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7,8-dihydropteridin-7-one is a heterocyclic compound that belongs to the pteridine family Pteridines are nitrogen-containing heterocycles that play significant roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7,8-dihydropteridin-7-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloropyrimidin-5-amine with (S)-N-methylalanine under optimized conditions to form the desired product . The reaction conditions often involve the use of solvents like butanol and catalysts such as sodium methoxide, with heating under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the laboratory methods. The use of robust catalysts and efficient purification techniques would be essential for industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7,8-dihydropteridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid dihydropterins.
Reduction: Reduction reactions can convert it to tetrahydropteridines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Quinonoid dihydropterins.
Reduction: Tetrahydropteridines.
Substitution: Various substituted pteridines depending on the electrophile used.
Scientific Research Applications
4-Amino-7,8-dihydropteridin-7-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-7,8-dihydropteridin-7-one involves its interaction with specific enzymes and receptors. For instance, it acts as an inhibitor of dihydropteroate synthase, an enzyme involved in folate biosynthesis . This inhibition disrupts the production of folate derivatives, which are essential for DNA synthesis and cell division.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(hydroxymethyl)-7,8-dihydropteridin-4-one
- 2-Amino-4-hydroxy-6-hydroxymethylpteridine pyrophosphate
Uniqueness
4-Amino-7,8-dihydropteridin-7-one is unique due to its specific structural features, such as the presence of an amino group at the 4-position and a keto group at the 7-position. These features confer distinct chemical reactivity and biological activity compared to other pteridine derivatives.
Properties
Molecular Formula |
C6H5N5O |
|---|---|
Molecular Weight |
163.14 g/mol |
IUPAC Name |
4-imino-4a,8-dihydropteridin-7-one |
InChI |
InChI=1S/C6H5N5O/c7-5-4-6(10-2-9-5)11-3(12)1-8-4/h1-2,4H,(H2,7,9,10,11,12) |
InChI Key |
BJJDKSMNEKQPCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=N)N=CN=C2NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


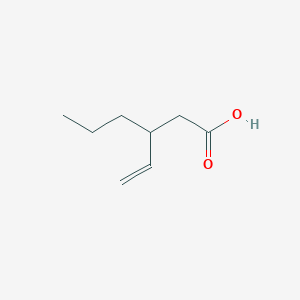
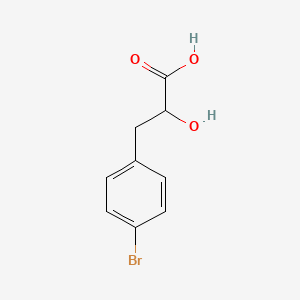
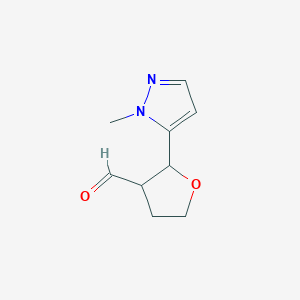
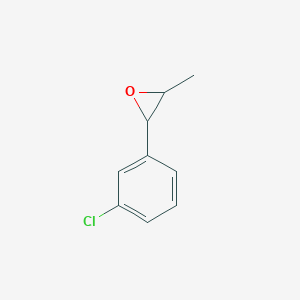
![rac-2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetic acid hydrochloride, trans](/img/structure/B15128198.png)
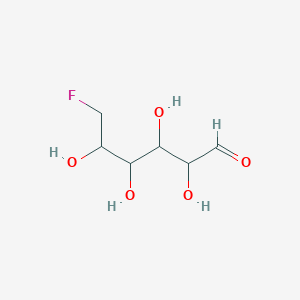
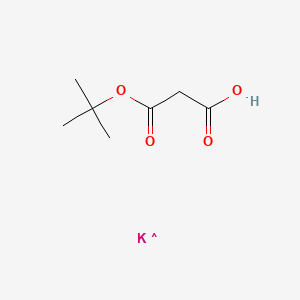
![Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B15128208.png)
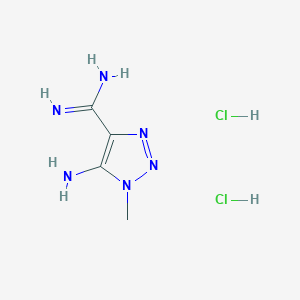
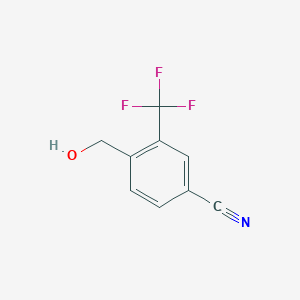
![rac-methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate, cis](/img/structure/B15128225.png)
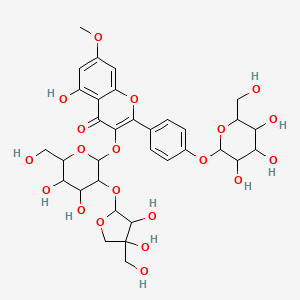
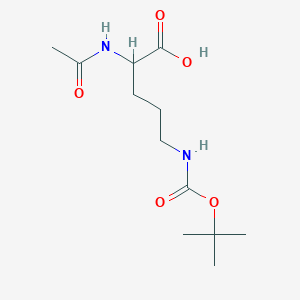
![rac-[(1R,5R)-bicyclo[3.1.0]hexan-1-yl]methanamine hydrochloride, cis](/img/structure/B15128239.png)
